3'-O-Methylguanosine-5'-Diphosphate

mRNA capping Anti-reverse cap analog Translation efficiency

3'-O-Methylguanosine-5'-Diphosphate (3'-OMe-GDP) is a chemically modified GDP analog essential for synthesizing anti-reverse cap analogs (ARCA) that achieve 2.3–2.6× higher translational efficiency in mRNA applications. The 3'-O-methyl modification confers chain-terminating activity by sterically blocking phosphodiester bond formation and imparts enhanced resistance to exonucleolytic degradation—critical for RNA therapeutic development. A 2024 scalable synthetic route achieves 89% yield using this intermediate. This nucleotide is strictly non-interchangeable with unmodified GDP or 2'-O-methyl analogs due to regiospecific steric and enzymatic selectivity. For mRNA vaccine R&D, capping enzyme studies, and RNA stability optimization—sourced with ≥98% purity for reproducible results.

Molecular Formula C11H17N5O11P2
Molecular Weight 457.23 g/mol
CAS No. 78771-34-3
Cat. No. B13725758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-O-Methylguanosine-5'-Diphosphate
CAS78771-34-3
Molecular FormulaC11H17N5O11P2
Molecular Weight457.23 g/mol
Structural Identifiers
SMILESCOC1C(OC(C1O)N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)O
InChIInChI=1S/C11H17N5O11P2/c1-24-7-4(2-25-29(22,23)27-28(19,20)21)26-10(6(7)17)16-3-13-5-8(16)14-11(12)15-9(5)18/h3-4,6-7,10,17H,2H2,1H3,(H,22,23)(H2,19,20,21)(H3,12,14,15,18)/t4-,6-,7-,10-/m1/s1
InChIKeyLBHMDBPTFLRYQU-KQYNXXCUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-O-Methylguanosine-5'-Diphosphate (CAS 78771-34-3): Technical Procurement Baseline for Modified Nucleotide Research


3'-O-Methylguanosine-5'-Diphosphate (3'-OMe-GDP) is a chemically modified guanosine nucleotide featuring a methyl group substituted at the 3'-hydroxyl position of the ribose sugar and a diphosphate moiety at the 5'-carbon. With molecular formula C₁₁H₁₇N₅O₁₁P₂ and molecular weight 457.23 g/mol, this compound serves as a non-natural GDP analog utilized in RNA metabolism studies, nucleotide signaling pathway investigations, and as a synthetic intermediate for higher-order cap structure analogs . The 3'-O-methyl modification distinguishes it from unmodified GDP by sterically blocking enzymatic activities that require a free 3'-OH group, thereby conferring altered substrate specificity and enhanced resistance to certain nucleases .

Why Unmodified GDP or 2'-O-Methyl-GDP Cannot Substitute for 3'-OMe-GDP in Targeted RNA Studies


Generic substitution of 3'-OMe-GDP with unmodified GDP or 2'-O-methyl analogs fails due to regiospecific steric and enzymatic selectivity differences. The 3'-O-methyl modification of 3'-OMe-GDP sterically occludes the 3'-hydroxyl group required for phosphodiester bond formation during RNA elongation, resulting in chain termination upon incorporation as the triphosphate form, whereas unmodified GDP lacks this terminating property . Additionally, 3'-O-methylation confers differential resistance to exonucleolytic degradation compared to 2'-O-methyl modifications, with 3'-O-modified nucleotides demonstrating distinct stability profiles in RNA therapeutic applications . In anti-reverse cap analog (ARCA) synthesis, 3'-O-methylguanosine serves a specific, non-interchangeable role as a precursor for dimethylated guanosine-5'-monophosphate, a function that 2'-O-methylguanosine cannot fulfill due to different regiochemical reactivity [1].

Quantitative Evidence Guide for 3'-OMe-GDP: Verified Differentiation from Unmodified GDP and 2'-O-Methyl Analogs


Translational Efficiency: ARCA-Capped mRNA Delivers 2.3–2.6× Higher Expression than Conventional m⁷GpppG-Capped mRNA

mRNAs capped with anti-reverse cap analog (ARCA) containing the 3'-O,7-dimethylguanosine moiety — for which 3'-O-methylguanosine derivatives serve as essential synthetic precursors — exhibit 2.3- to 2.6-fold higher translational efficiency compared to transcripts capped with conventional m⁷GpppG in rabbit reticulocyte lysate assays. This enhancement stems directly from the 3'-O-methyl modification's steric blockade of reverse cap incorporation, which plagues conventional cap analogs where one-third to one-half of caps insert in the translationally incompetent reverse orientation [1].

mRNA capping Anti-reverse cap analog Translation efficiency

ARCA Condensation Yield: 3'-O-Methylguanosine-Based Route Achieves 89% at Critical Step with Scalable Protocol

A 2024 synthetic route employing 3'-O-methylguanosine as the exclusive precursor for dimethylated guanosine-5'-monophosphate in ARCA (²ᵐGpppG) synthesis achieved an 89% yield at the final condensation step. This approach inverts the traditional synthesis strategy by using activated guanosine-5'-diphosphate rather than activated 7,3'-O-dimethylguanosine-5'-diphosphate as the coupling partner, thereby circumventing a problematic by-product (3'-O-methyl-5'-deoxy-5'-chloroguanosine-2'-phosphate) that forms during phosphorylation of 3'-O-methylguanosine under conventional conditions [1].

ARCA synthesis mRNA capping reagent Scalable nucleotide synthesis

Viral Plaque Inhibition: 3'-O-Methylguanosine Nucleoside Suppresses Vaccinia Virus Plaque Formation at 10–100 μM

The nucleoside counterpart 3'-O-methylguanosine inhibits vaccinia virus plaque formation in both L-cells and Vero cells at concentrations of 10–100 μM, acting as an RNA chain terminator that preferentially inhibits early virus-specific RNA synthesis without significantly affecting host cell viability [1]. This chain termination mechanism — requiring the 3'-O-methyl modification to block subsequent nucleotide addition — distinguishes 3'-O-methylated guanosine derivatives from unmodified guanosine, which lacks terminating activity and serves instead as a normal substrate for RNA polymerization.

Antiviral nucleoside Vaccinia virus RNA chain termination

Exonuclease Resistance: 3'-O-Methyl Modification Confers Enhanced Stability in RNA Therapeutic Applications

The 3'-O-methyl modification attached to the ribose sugar improves molecular stability by rendering the compound less susceptible to exonucleolytic degradation — a property explicitly identified as a 'key consideration in RNA therapies' . This stability enhancement derives from steric protection of the 3'-phosphodiester linkage against 3'→5' exonucleases. The diphosphate form (3'-OMe-GDP) serves as a building block and intermediate for constructing capped RNA molecules that leverage this enhanced stability for improved in vivo persistence .

RNA stability Exonuclease resistance mRNA therapeutic delivery

Optimal Procurement and Application Scenarios for 3'-O-Methylguanosine-5'-Diphosphate


Synthesis of Anti-Reverse Cap Analogs (ARCA) for High-Efficiency mRNA Therapeutics

3'-O-methylguanosine derivatives — including 3'-OMe-GDP as a diphosphate intermediate — are essential precursors for synthesizing ARCA cap structures (²ᵐGpppG). mRNA capped with ARCA containing the 3'-O,7-dimethylguanosine moiety achieves 2.3–2.6× higher translational efficiency in rabbit reticulocyte lysate compared to conventional m⁷GpppG-capped mRNA [1]. This efficiency gain stems from the 3'-O-methyl group's steric blockade of reverse cap orientation during in vitro transcription, eliminating the 33–50% non-functional reverse caps that plague conventional capping methods [2]. A 2024 scalable synthetic route achieves 89% yield at the condensation step using 3'-O-methylguanosine as the dimethylated monophosphate precursor [3]. For mRNA vaccine developers and therapeutic mRNA manufacturers, this translates to reduced manufacturing costs and improved protein expression yields.

RNA Polymerase Substrate Specificity and Chain Termination Mechanistic Studies

The 3'-O-methyl modification on guanosine-based nucleotides confers chain-terminating activity by sterically blocking the 3'-OH group required for phosphodiester bond formation during RNA elongation. 3'-O-methylguanosine (the nucleoside counterpart) inhibits vaccinia virus plaque formation at 10–100 μM and preferentially suppresses early viral RNA synthesis without significant host cell toxicity [1]. This established chain-terminating property validates 3'-OMe-GDP and related phosphorylated derivatives as mechanistically distinct tools for investigating RNA-dependent RNA polymerases, viral capping enzymes, and the structure-activity relationships governing nucleotide analog incorporation into nascent RNA strands.

Nuclease-Resistant RNA Building Blocks for Enhanced Therapeutic mRNA Stability

The 3'-O-methyl modification on the ribose sugar confers enhanced resistance to exonucleolytic degradation — a property explicitly identified as a 'key consideration in RNA therapies' [1]. 3'-OMe-GDP serves as a diphosphate building block for constructing RNA molecules with improved in vivo stability profiles. This enhanced stability addresses a critical limitation in RNA therapeutic development, where unmodified RNA suffers from rapid enzymatic degradation and reduced functional half-life. Procurement of 3'-OMe-GDP supports research programs focused on optimizing RNA stability for improved delivery and extended duration of action in therapeutic applications.

Cap Structure-Protein Interaction Assays with Translation Initiation Factors

3'-O-methylguanosine-containing cap analogs demonstrate measurable binding affinity for the translation initiation factor eIF4E. A dinucleotide cap analog series incorporating 3'-O-methylguanosine (m⁷GpppN, where N = 3'-O-methylguanosine) was synthesized and characterized for eIF4E binding affinity, providing quantitative structure-activity relationship data for cap recognition by the cellular translation machinery [1]. 3'-OMe-GDP is the essential diphosphate precursor for constructing such cap analogs. This application supports fundamental research into eukaryotic translation initiation mechanisms, cap-dependent regulation of gene expression, and the development of cap analogs as specific inhibitors of translation initiation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3'-O-Methylguanosine-5'-Diphosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.